molecular formula C7H7F2NO2 B13036762 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Katalognummer: B13036762
Molekulargewicht: 175.13 g/mol
InChI-Schlüssel: BFZWRAUOTXCOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that features a pyrrole ring substituted with difluoromethyl, methyl, and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the difluoromethylation of a pyrrole precursor. One common method involves the reaction of a pyrrole derivative with difluoromethylating agents under specific conditions. For example, the reaction of a pyrrole derivative with difluoromethyl sulfone in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to meet industrial standards. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient difluoromethylation .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert various effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-thiophene-2-carboxylic acid

Uniqueness

1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring. The presence of both difluoromethyl and carboxylic acid groups imparts distinct chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity .

Eigenschaften

Molekularformel

C7H7F2NO2

Molekulargewicht

175.13 g/mol

IUPAC-Name

1-(difluoromethyl)-3-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C7H7F2NO2/c1-4-2-3-10(7(8)9)5(4)6(11)12/h2-3,7H,1H3,(H,11,12)

InChI-Schlüssel

BFZWRAUOTXCOBT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C=C1)C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.